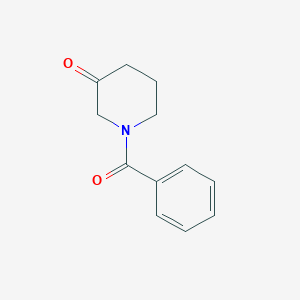

1-Benzoylpiperidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQPFUPQROCYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526573 | |

| Record name | 1-Benzoylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67452-85-1 | |

| Record name | 1-Benzoylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzoylpiperidin 3 One and Its Analogs

Direct Synthesis Approaches to 1-Benzoylpiperidin-3-one

The most direct routes to this compound involve the formation of the amide bond on a pre-existing piperidin-3-one (B1582230) scaffold or the construction of the piperidinone ring itself.

N-Acylation Strategies for Piperidin-3-one Nucleus

The N-acylation of piperidin-3-one is a common and straightforward method for the synthesis of the title compound. This transformation is typically achieved by reacting piperidin-3-one, often in its hydrochloride salt form, with a benzoylating agent in the presence of a base. A widely used method involves the Schotten-Baumann reaction conditions, where benzoyl chloride is added to a solution of the piperidine (B6355638) in the presence of an aqueous base like sodium hydroxide (B78521) or an organic base such as triethylamine (B128534) or pyridine (B92270) in a suitable solvent like dichloromethane (B109758) (DCM) or benzene. rasayanjournal.co.inorgsyn.orgmdpi.com

Modern peptide coupling reagents are also employed to facilitate this amide bond formation, offering mild reaction conditions and high yields. For instance, coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) are effective for acylating piperidine nuclei with various benzoic acids. unipi.it

Table 1: N-Acylation Reaction Conditions

| Acylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Benzoyl Chloride | Triethylamine | Benzene | Reflux temperature rasayanjournal.co.in |

| Benzoyl Chloride | Sodium Hydroxide | Water/DCM | Room temperature, biphasic |

Cyclization Reactions for Piperidin-3-one Ring Formation

An alternative to acylating a pre-formed ring is to construct the N-benzoyl-substituted piperidinone ring through intramolecular cyclization. The Dieckmann condensation is a classical and effective method for this purpose. This reaction involves the intramolecular base-catalyzed cyclization of a diester to form a β-keto ester. For the synthesis of a this compound precursor, a suitable starting material would be an N-benzoyl-substituted amino diester, such as N-(2-(ethoxycarbonyl)ethyl)-N-(benzoyl)glycine ethyl ester. Treatment with a strong base like sodium ethoxide would induce cyclization to yield 1-benzoyl-4-carbethoxy-3-piperidone, which can then be hydrolyzed and decarboxylated to give the target ketone. A closely related synthesis of 1-benzoyl-3-carbethoxy-4-piperidone has been reported, demonstrating the viability of this approach. acs.orggoogle.com

More contemporary methods include metal-catalyzed cyclizations. For example, a gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which upon reduction and rearrangement, furnish piperidin-4-ones. nih.gov Another strategy involves the intramolecular reductive cyclization of specifically designed acyclic precursors, such as a 1-keto-5-ketoxime, using reagents like sodium cyanoborohydride to form the piperidine ring. tandfonline.com These methods offer pathways to highly substituted piperidinone cores that can be adapted for the synthesis of this compound analogs.

Preparation of Key Precursors and Advanced Intermediates

The accessibility of this compound is dependent on the availability of its key precursors. For N-acylation strategies, the primary precursor is piperidin-3-one, which is typically handled as its more stable hydrochloride salt. chemshuttle.comchemimpex.com

Several methods exist for the synthesis of piperidin-3-one hydrochloride:

Catalytic Hydrogenation : A common industrial method involves the catalytic hydrogenation of 3-hydroxypyridine (B118123) over catalysts like platinum dioxide or the reduction of other pyridine derivatives using cobalt, ruthenium, or nickel catalysts at elevated temperature and pressure. google.com

Multi-step Synthesis from 3-Pyridone : A versatile laboratory synthesis starts with the reduction of 3-pyridone using sodium borohydride (B1222165) to yield 3-hydroxypiperidine. The secondary amine is then protected, often as a tert-butyloxycarbonyl (BOC) carbamate. The hydroxyl group of the resulting 1-BOC-3-hydroxypiperidine is then oxidized to the ketone using methods like the Oppenauer oxidation or Swern oxidation. Finally, the BOC-protecting group is removed with a strong acid, such as ethanolic HCl, to give piperidin-3-one hydrochloride. chemicalbook.comgoogle.com

For syntheses involving cyclization, the precursors are acyclic molecules designed to contain the necessary functional groups. In the case of a Dieckmann condensation, the precursor is an N-benzoylated amino diester as described previously. acs.orggoogle.com

Derivatization Strategies for Structural Modification of the Benzoyl and Piperidin-3-one Moieties

Structural modifications of the this compound scaffold are undertaken to modulate its chemical and biological properties. These modifications can be targeted at either the benzoyl ring or the piperidinone ring.

Substituent Effects on the Benzoyl Ring

Introducing substituents onto the benzoyl ring is a common strategy for creating analogs. This is readily achieved by using a substituted benzoyl chloride or a substituted benzoic acid in the N-acylation step. unipi.it The electronic properties of the substituent can influence the chemical reactivity and biological activity of the resulting molecule. For example, research into monoacylglycerol lipase (B570770) (MAGL) inhibitors involved the synthesis of a series of benzoylpiperidine derivatives with both electron-withdrawing groups (e.g., trifluoromethyl, nitro) and electron-donating groups (e.g., amine, methyl) on the benzoyl ring to probe structure-activity relationships. unipi.it Similarly, in the development of serotonin (B10506) receptor agonists, 3-chloro-4-fluoro-benzoylpiperidine cores have been utilized. google.com

Table 2: Examples of Substituted Benzoyl Groups for Analog Synthesis

| Substituent on Benzoyl Ring | Example Reagent |

|---|---|

| 4-Fluoro | 4-Fluorobenzoyl chloride |

| 3-Chloro-4-fluoro | 3-Chloro-4-fluorobenzoyl chloride google.com |

| 4-(Trifluoromethyl) | 4-(Trifluoromethyl)benzoic acid unipi.it |

| 4-Nitro | 4-Nitrobenzoic acid unipi.it |

| 4-Methyl | 4-Methylbenzoic acid unipi.it |

Modifications at the Piperidin-3-one Ring

The piperidin-3-one ring offers several sites for chemical modification, primarily at the ketone carbonyl group and the adjacent α-carbons (C2 and C4).

Reactions at the Carbonyl Group : The ketone at the C3 position can undergo standard carbonyl group reactions. For instance, it can react with hydroxylamine (B1172632) or substituted hydrazines to form oximes and hydrazones, respectively. The formation of phenylhydrazones from N-protected piperidin-4-ones has been demonstrated and is an analogous reaction. acs.orglibretexts.org

Reactions at the α-Carbons : The α-protons at the C2 and C4 positions are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

Aldol-type Condensation : In the presence of a base or acid, the piperidinone can react with aldehydes at the C2 and C4 positions. For example, N-acyl-4-piperidones have been shown to react with aromatic aldehydes to yield 3,5-bis(benzylidene)-4-piperidones. A similar reaction is expected for the 3-oxo isomer, which would lead to 2,4-disubstituted products. rasayanjournal.co.in

α-Alkylation : The enolate can also be alkylated. The alkylation of an N-benzoyl-4-piperidone at the α-position with chloroacetonitrile (B46850) has been reported, illustrating a method to introduce new carbon-carbon bonds adjacent to the carbonyl group. google.com Palladium-catalyzed asymmetric allylic alkylation at the α-position of N-benzoylpiperidones is another advanced method for such modifications. caltech.edu

Spirocyclic and Fused-Ring Analogs involving the Piperidin-3-one Scaffold

The piperidin-3-one core, particularly when N-substituted with a benzoyl group, serves as a versatile platform for the construction of more complex molecular architectures. Spirocyclic and fused-ring systems incorporating this scaffold are of significant interest due to their rigid three-dimensional structures, which are valuable in medicinal chemistry and materials science. Various synthetic strategies have been developed to access these intricate structures, often involving intramolecular cyclization reactions or multicomponent processes that build the additional ring systems onto the pre-existing piperidin-3-one framework.

Spirocyclic Analogs

The synthesis of spiropiperidines, where one carbon atom is the pivot for two rings, often involves the formation of a carbocyclic or heterocyclic ring on a pre-formed piperidine. whiterose.ac.uk The C-3 carbonyl group of this compound provides a key reactive handle for such transformations.

One prominent strategy involves the dearomative spirocyclization of phenol-tethered substrates. For instance, a method utilizing phenyliodine bis(trifluoroacetate) (PIFA) has been developed for the dearomative spirocyclization of phenol-tethered pyrazoles. thieme-connect.comresearchgate.net This reaction proceeds through an intramolecular trapping of a cationic intermediate by the pyrazole (B372694) moiety, efficiently affording spirocyclohexadienone-pyrazolo[3,4-b]piperidinones in yields up to 82%. thieme-connect.comresearchgate.net While the reported examples utilize a different N-substituent, this methodology could be adapted for an N-benzoyl analog.

Another powerful approach is the gold(I)-catalyzed dearomatizing cyclization of N-propargyl- or N-homoallenyl-2-bromotryptamines. cancer.gov This process generates 2-bromospiroindolenines, which are hydrolyzed in situ to provide spiro[piperidine-3,3′-oxindoles]. cancer.gov The reaction demonstrates excellent diastereoselectivity, particularly with tryptophan-derived substrates. cancer.gov

The following table summarizes various synthetic methodologies for preparing spirocyclic analogs based on the piperidin-3-one scaffold.

Table 1: Synthetic Methodologies for Spirocyclic Piperidin-3-one Analogs

| Spirocyclic System | Key Reaction | Reagents/Catalyst | Starting Material Type | Yield | Ref |

|---|---|---|---|---|---|

| Spirocyclohexadienone-pyrazolo[3,4-b]piperidinones | PIFA-mediated dearomative spirocyclization | Phenyliodine bis(trifluoroacetate) (PIFA) | Phenol-tethered pyrazoles | Up to 82% | thieme-connect.com, researchgate.net |

| Spiro[piperidine-3,3′-oxindoles] | Gold(I)-catalyzed dearomatization/cyclization | Gold(I) catalyst | N-Propargyl-2-bromotryptamines | Good | cancer.gov |

| 2-Oxospiro[indoline-3,4'-piperidine] | Dianion alkylation and cyclization | Raney Ni, Boc₂O | Ethyl 2-oxindoline-5-carboxylate | 35% (overall) | nih.gov, mdpi.com |

| Spiro[1-benzofuran-2,4'-piperidin]-3-one | Multistep synthesis | Not specified | Not specified | 47% (overall) | nih.gov |

| Bridged O,O-ketal fused spiro piperidone-cyclopropanes | Domino [4+2] annulation/intramolecular cyclization | Base catalyst | 1-Acylcyclopropanecarboxamides and electron-deficient alkenes | Excellent | rsc.org |

Fused-Ring Analogs

Fused-ring systems, where two rings share two adjacent atoms, can be constructed from piperidin-3-one derivatives through various cyclization strategies. These methods often create bicyclic or polycyclic structures with defined stereochemistry.

A stereocontrolled formal [2 + 2 + 2] radical-ionic cascade process has been employed to assemble azabicyclo[4.3.0]nonanes (fused piperidinones). acs.orgnih.govacs.org This method starts from chiral allylsilanes bearing an oxime moiety. The cascade involves the addition of an α-iodoester, followed by a 5-exo-trig cyclization and subsequent lactamization to yield the fused piperidinone with high levels of stereoinduction. acs.orgnih.govacs.org

Another approach involves the transformation of spiropseudoindoxyls into piperidinone and azepanone fused indoles. vub.be Spiropseudoindoxyls, synthesized via a gold(III)-catalyzed intramolecular cascade, undergo a straightforward hydrogenation that is believed to proceed through a rare Wagner-Meerwein type 1,2-amide migration to achieve ring expansion and fusion. vub.be

Furthermore, rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with electron-rich aromatic nucleophiles provides a route to functionalized 6-substituted piperidin-3-ones, which are precursors to fused systems. acs.org This highly diastereoselective reaction has a broad substrate scope and can be used to create piperidin-3-ones with quaternary carbons. acs.org

The synthesis of unsymmetrical annulated 2,2'-bipyridine (B1663995) analogues featuring a fused piperidine ring has been achieved through a sequential Diels-Alder reaction of 5,5'-bi-1,2,4-triazines. mdpi.com This strategy allows for the construction of complex heterocyclic systems containing both cycloalkeno[c]pyridine and 2,6-naphthyridine (B1209661) units. mdpi.com

The table below details selected methods for synthesizing fused-ring analogs of piperidin-3-one.

Table 2: Synthetic Methodologies for Fused-Ring Piperidin-3-one Analogs

| Fused-Ring System | Key Reaction | Reagents/Catalyst | Starting Material Type | Key Features | Ref |

|---|---|---|---|---|---|

| Azabicyclo[4.3.0]nonanes | Radical-ionic cascade | α-Iodoester, Et₃B | Chiral allylsilanes with oxime moiety | High stereoinduction | acs.org, nih.gov, acs.org |

| Piperidinone-fused indoles | Wagner-Meerwein type 1,2-amide migration | H₂, Pd/C | Spiropseudoindoxyls | Ring expansion to form fused systems | vub.be |

| 6-Substituted Piperidin-3-ones | Rh(II)-catalyzed transannulation | Rh(II) catalyst, Lewis acid | N-Sulfonyl-1,2,3-triazoles and aromatic nucleophiles | Forms piperidin-3-ones with quaternary carbons | acs.org |

| Annulated 2,2'-Bipyridines | Sequential Diels-Alder reaction | None (thermal) | 5,5'-bi-1,2,4-triazines and cyclic enamines | Creates unsymmetrical fused bipyridines | mdpi.com |

Chemical Reactivity and Advanced Transformations of 1 Benzoylpiperidin 3 One Derivatives

Reactions at the Carbonyl Group (C=O) of the Piperidin-3-one (B1582230) Ring

The carbonyl group at the C3 position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. cymitquimica.com Its reactivity is fundamental to the construction of more complex derivatives.

The carbonyl group of 1-benzoylpiperidin-3-one readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups, a process central to carbon-carbon bond formation. nih.gov

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orglscollege.ac.in The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For this compound, this provides a route to derivatives with exocyclic double bonds. For example, it can react with aromatic aldehydes in the presence of a base to yield 3,5-bis(benzylidene)-4-oxo-1-piperidino derivatives. nih.govmdpi.com

Gewald Reaction: This is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgmdpi.com this compound can serve as the ketone component, leading to the formation of thiophene (B33073) rings fused or linked to the piperidine scaffold. derpharmachemica.com The Gewald reaction is a powerful tool for creating diverse heterocyclic libraries from simple starting materials. derpharmachemica.com

Table 1: Examples of Condensation Reactions at the C3-Carbonyl

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | This compound, Benzaldehyde | Base (e.g., Piperidine) | 3,5-Bis(benzylidene) derivative nih.govmdpi.com |

| Knoevenagel Condensation | This compound, Malononitrile | Base, Ethanol | 2-(1-Benzoylpiperidin-3-ylidene)malononitrile nih.gov |

| Gewald Reaction | This compound, α-Cyanoester, Sulfur | Base (e.g., Morpholine) | Substituted 2-Aminothiophene wikipedia.orgderpharmachemica.com |

| Hydrazone Formation | 1-Benzoylpiperidin-4-one, Phenylhydrazine | Ethanol, Reflux | Phenylhydrazone derivative acs.org |

The oxidation state of the C3 position can be readily altered, allowing for interconversion between the ketone and the corresponding alcohol.

Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-benzoylpiperidin-3-ol (B3278243). bldpharm.com This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reduction is a key step in syntheses where the hydroxyl functionality is required for subsequent reactions or as part of the final target structure. google.com

Oxidation: The reverse transformation, the oxidation of 1-benzoylpiperidin-3-ol back to the ketone, is also a common synthetic step. This is often necessary when the piperidin-3-one moiety is constructed from precursors that result in the alcohol. Standard oxidation protocols, such as the Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are effective for this purpose. google.comgoogle.com

Table 2: Reduction and Oxidation of the C3-Carbonyl Group

| Transformation | Starting Material | Reagents | Product |

|---|---|---|---|

| Reduction | This compound | Sodium Borohydride (NaBH₄) | 1-Benzoylpiperidin-3-ol google.com |

| Oxidation | 1-Benzoylpiperidin-3-ol | DMSO, Oxalyl Chloride (Swern Oxidation) | This compound google.comgoogle.com |

Reactions Involving the Nitrogen Atom of the Piperidine Ring

The nitrogen atom of the piperidine ring, present as a benzamide, is another critical site for synthetic manipulation, primarily involving the chemistry of protecting groups.

The benzoyl group on the piperidine nitrogen is relatively stable but can be removed under certain conditions, allowing for further functionalization of the nitrogen atom. This makes the benzoyl group a useful protecting group in a larger synthetic scheme. mdpi.com

Deprotection: The N-benzoyl group can be cleaved, for example, by hydrolysis under basic conditions, to yield the free secondary amine (piperidin-3-one). unipi.it This unmasked amine can then undergo various reactions, such as alkylation or acylation, to introduce different substituents on the nitrogen.

Protecting Group Strategies: In many synthetic routes, the piperidine nitrogen is protected by other groups before the final benzoylation step. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). wikipedia.orgtcichemicals.com These groups are chosen based on their stability to different reaction conditions and the ease of their selective removal. tcichemicals.comub.edu For instance, the Boc group is stable to bases but is easily removed with acid, while the Fmoc group is stable to acid but is cleaved by bases like piperidine. wikipedia.orgtcichemicals.com The use of an orthogonal protecting group strategy allows for the selective modification of different parts of the molecule. ub.edu

Table 3: Common Nitrogen Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) cymitquimica.com |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) wikipedia.orgtcichemicals.com |

| Benzoyl | Bz | Hydrolysis (acidic or basic) unipi.it |

Cross-Coupling Reactions and Late-Stage Functionalization

The benzoyl moiety of the molecule is not merely a protecting group but also a handle for introducing molecular diversity, especially through cross-coupling reactions. This is a key strategy in medicinal chemistry for rapidly generating libraries of related compounds.

By introducing a halogen atom (e.g., bromine or iodine) or a triflate group onto the aromatic ring of the benzoyl group, the molecule becomes a substrate for various palladium-catalyzed cross-coupling reactions. mdpi.com

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction allows for the introduction of a wide array of primary and secondary amines onto the benzoyl ring, significantly expanding the structural diversity of the final products. beilstein-journals.org The choice of ligand is critical and has evolved to allow for the coupling of a vast range of substrates under mild conditions. organic-chemistry.orgsnnu.edu.cn

Late-Stage Functionalization (LSF): This concept involves modifying a complex, drug-like molecule in the final steps of a synthesis. nih.gov It is a highly efficient strategy for exploring the structure-activity relationship of a lead compound without resorting to a full de novo synthesis for each new analogue. nih.gov Cross-coupling reactions on a halogenated this compound derivative are a prime example of LSF.

Table 4: Cross-Coupling Reactions on a Functionalized Benzoyl Ring

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Aryl C-N | Pd(OAc)₂, Phosphine Ligand, Base beilstein-journals.org |

| Suzuki Coupling | Boronic Acid/Ester | Aryl C-C | Pd Catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | Aryl C-C (alkyne) | Pd/Cu Catalyst, Base |

| Heck Coupling | Alkene | Aryl C-C (alkene) | Pd Catalyst, Base |

Stereoselective Synthesis and Chiral Derivatization

Introducing chirality into the this compound framework is crucial for the development of specific biological activities. Stereoselectivity can be achieved through several methods, targeting either the C3 position or other parts of the molecule.

Asymmetric Reduction: The reduction of the C3-ketone can be performed stereoselectively using chiral reducing agents or catalysts to produce a single enantiomer or diastereomer of the corresponding 1-benzoylpiperidin-3-ol. This approach establishes a chiral center at the C3 position.

Enzymatic Transformations: Biocatalysis offers a highly selective method for creating chiral centers. For example, transaminases can be used to convert a nitrogen-protected 3-piperidone into the corresponding (R)- or (S)-3-amino-piperidine with high enantiomeric excess by transferring an amino group from an amino donor. google.com This enzymatic amination directly installs a chiral amine at the C3 position.

Chiral Derivatization and Asymmetric Catalysis: Chirality can also be introduced by using chiral starting materials or by employing asymmetric catalysis in subsequent reactions. nih.gov For instance, an asymmetric version of the Buchwald-Hartwig amination can be used to create axial chirality or to resolve a racemic mixture through kinetic resolution. snnu.edu.cn These advanced methods provide access to specific stereoisomers that are often required for potent and selective biological activity.

Table 5: Methods for Stereoselective Synthesis

| Method | Target Transformation | Key Feature | Example |

|---|---|---|---|

| Asymmetric Reduction | Ketone to Alcohol | Use of chiral catalysts (e.g., Noyori-type) or reagents | Enantioselective synthesis of 1-benzoylpiperidin-3-ol |

| Enzymatic Amination | Ketone to Amine | High stereoselectivity using enzymes | Synthesis of (R)- or (S)-3-amino-piperidine derivatives using transaminases google.com |

| Asymmetric Catalysis | C-N or C-C bond formation | Use of chiral ligands with metal catalysts | Asymmetric Buchwald-Hartwig amination snnu.edu.cn |

| Chiral Pool Synthesis | Overall Synthesis | Use of readily available chiral starting materials | Building the piperidine ring from a chiral amine precursor nih.gov |

Structure Activity Relationship Sar Studies and Rational Design of 1 Benzoylpiperidin 3 One Analogs

Pharmacophore Identification and Mapping for Target Interaction

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For 1-benzoylpiperidin-3-one analogs, pharmacophore models typically highlight the importance of several key features for optimal target engagement. These models are crucial in virtual screening and the rational design of new, more potent analogs. researchgate.net

The common pharmacophoric features identified in active this compound derivatives often include:

A hydrogen bond acceptor: The carbonyl oxygen of the benzoyl group is a critical hydrogen bond acceptor.

A hydrophobic aromatic region: The benzoyl ring itself provides a necessary hydrophobic interaction with the target protein.

A second hydrophobic or polar feature: The piperidin-3-one (B1582230) ring can engage in various interactions depending on its substituents and the nature of the binding pocket.

A hydrogen bond donor or acceptor: The nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor, and modifications at this position can introduce hydrogen bond donor capabilities.

These features are mapped in three-dimensional space to create a hypothesis of the ideal ligand-receptor interaction. This model then serves as a template for designing new molecules with a higher probability of biological activity.

Influence of Benzoyl Substituents on Biological Activity

The substitution pattern on the benzoyl ring of the this compound scaffold plays a pivotal role in modulating the biological activity of its analogs. The electronic and steric properties of these substituents can significantly influence receptor binding affinity and selectivity.

Research has shown that the introduction of various functional groups on the aromatic ring can lead to a range of biological responses. For instance, in a series of [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes, which share a similar benzoylpiperidine core, the nature of the substituent on the benzoyl ring was found to be crucial for their biological activity. researchgate.net

Specifically, the presence of electron-donating groups, such as a hydroxy group, on the aromatic ring was associated with higher radical scavenging activity in antioxidant assays. researchgate.net Conversely, the introduction of electron-withdrawing groups or halogens can alter the electronic distribution of the benzoyl moiety, potentially leading to different or enhanced interactions with the target.

The following table summarizes the observed influence of benzoyl substituents on the antioxidant activity of a series of related benzoylpiperidine derivatives:

| Compound | Benzoyl Substituent | Antioxidant Activity (% DPPH Radical Scavenging) |

| 3a | -NO2 | Moderate |

| 3b | -OCH3 and -OH | High |

| 3c | -OCH3 and -OH | High |

| 3d | -Cl | Moderate |

| 3e | Unsubstituted | Moderate |

Data adapted from a study on [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes, demonstrating the principle of benzoyl substitution effects. researchgate.net

These findings underscore the importance of a systematic exploration of the substitution patterns on the benzoyl ring to optimize the desired biological activity.

Impact of Piperidin-3-one Ring Modifications on Receptor Binding and Efficacy

Modifications to the piperidin-3-one ring are a key strategy in the rational design of this compound analogs to enhance receptor binding and modulate efficacy. The piperidine ring is not merely a linker but an active component of the pharmacophore that can be tailored for specific target interactions.

While direct SAR studies on the 3-oxo position are not extensively documented in the readily available literature, the principles of piperidine ring modification can be inferred from related structures. For instance, the introduction of substituents at various positions on the piperidine ring can alter the conformation of the molecule, thereby affecting its fit within the receptor's binding pocket.

Furthermore, the nitrogen atom of the piperidine ring is a common site for modification. Altering the substituent on the nitrogen can impact the basicity of the amine and introduce new points of interaction, such as hydrogen bonding or hydrophobic contacts. A quantitative structure-activity relationship (QSAR) analysis of substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists highlighted the significance of the nitrogen substituent in determining biological activity. nih.gov

Linker Optimization and Conformational Analysis in SAR Studies

The spatial arrangement of the pharmacophoric elements in this compound analogs is critical for their biological activity. Linker optimization and conformational analysis are therefore integral components of SAR studies for this class of compounds. The piperidine ring itself can be considered a constrained linker between the benzoyl group and any substituents at the 3-position or on the nitrogen atom.

Conformational analysis, through computational modeling and experimental techniques, helps to understand the preferred three-dimensional structures of these molecules. This knowledge is vital for designing analogs that can adopt the bioactive conformation required for optimal interaction with the target receptor. The rigidity or flexibility of the piperidine ring, influenced by its substituents, can determine the accessibility of key binding features.

While specific studies on linker optimization for this compound analogs are not widely reported, the general principles of drug design suggest that varying the length and flexibility of any linker connecting the core scaffold to other pharmacophoric groups can have a profound impact on activity.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.netctppc.org In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule.

For instance, the benzoyl group could be replaced by other aromatic or heteroaromatic rings to explore different hydrophobic and electronic interactions. The carbonyl group of the benzoyl moiety, a key hydrogen bond acceptor, could be replaced with other groups that can perform a similar function, such as a sulfonyl group.

The piperidin-3-one ring itself can be a subject of bioisosteric replacement. For example, replacing the piperidine ring with a piperazine (B1678402) ring can introduce an additional nitrogen atom, altering the polarity and hydrogen bonding capabilities of the molecule. The bioisosteric replacement of piperazine with a benzoylpiperidine moiety has been utilized in medicinal chemistry to evaluate the SAR of various bioactive compounds. mdpi.com

Furthermore, the amide bond within the 1-benzoylpiperidine (B189436) structure can be replaced by bioisosteres like 1,2,3-triazoles to enhance metabolic stability while maintaining a similar spatial arrangement of the connected moieties. nih.gov These strategic replacements can lead to the discovery of novel analogs with improved drug-like properties.

Pharmacological and Biological Investigations of 1 Benzoylpiperidin 3 One and Its Derivatives

Target Identification and Validation

The 1-benzoylpiperidine (B189436) scaffold is a versatile structure in medicinal chemistry, leading to derivatives that interact with a wide array of biological targets. Research has focused on identifying and validating these targets, which include G-protein coupled receptors, enzymes, and ion channels.

Derivatives of 1-benzoylpiperidine have shown significant activity at various aminergic GPCRs, which are critical targets for neuropsychiatric disorders. The interaction of these compounds with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors is particularly well-documented.

One notable multi-target ligand is N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), which demonstrates a distinct affinity profile across several GPCRs. Radioligand binding assays revealed its activity at dopamine D2 and serotonin 5-HT2A receptors, with low affinity for histamine (B1213489) H1 and muscarinic M1 receptors nih.govnih.gov. Another derivative, a 1-tetralol compound featuring the benzoylpiperidine fragment, showed a high affinity for 5-HT2A receptors and a moderate affinity for D2 receptors, indicating an atypical antipsychotic profile. Further studies on related compounds have identified potent ligands for 5-HT7 and 5-HT1A receptors, often maintaining a high affinity for the 5-HT2A receptor.

| Compound | Target Receptor | Affinity (Ki or pKi) | Reference |

|---|---|---|---|

| D2AAK4 | D2 | pKi = 6.94 | nih.gov |

| D2AAK4 | 5-HT2A | pKi = 7.51 | nih.gov |

| D2AAK4 | H1 | Low Affinity | nih.gov |

| D2AAK4 | M1 | Low Affinity | nih.gov |

The 1-benzoylpiperidine scaffold has been incorporated into inhibitors of several key enzymes implicated in cancer and neurodegenerative diseases.

Monoacylglycerol Lipase (B570770) (MAGL): A significant body of research has focused on developing benzoylpiperidine-based derivatives as inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol. Computational studies led to the discovery of a benzoylpiperidine derivative (Compound 18) that acts as a reversible and competitive inhibitor of human MAGL with an IC₅₀ value of 11.7 µM. Subsequent optimization resulted in highly potent, reversible inhibitors. For example, Compound 20, which features an i-propyl group on the benzoyl moiety, demonstrated an IC₅₀ of 80 nM. Further exploration of a diphenylsulfide-benzoylpiperidine scaffold yielded compounds with IC₅₀ values in the low nanomolar range.

Nicotinamide Phosphoribosyltransferase (NAMPT): The compound N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide has been identified in studies of NAMPT, an essential enzyme in NAD+ biosynthesis that is a target in cancer therapy. While specific inhibitory values for this particular compound are not detailed, its inclusion in such studies highlights the relevance of the 1-benzoylpiperidine core to this target class.

Monoamine Oxidase A (MAO-A): While numerous studies have detailed the activity of benzylpiperidine derivatives as MAO inhibitors, specific data on the MAO-A inhibitory activity of direct benzoylpiperidine analogues is less prevalent in the reviewed literature nih.govresearchgate.net. The structural difference, a ketone versus a methylene (B1212753) linker, significantly alters the electronic and conformational properties, impacting target interaction.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 18 | MAGL | 11.7 µM | Reversible, Competitive | |

| Compound 20 | MAGL | 80 nM | Reversible | |

| Diarylsulfide 21 | MAGL | 30 nM | Reversible | |

| N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide | NAMPT | Scaffold identified in NAMPT inhibitor studies | N/A |

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) critical for cardiac repolarization wikipedia.org. Inhibition of this channel by various drugs is a primary cause of acquired long QT syndrome, which can lead to life-threatening arrhythmias wikipedia.org. Consequently, assessing the hERG inhibitory potential of new chemical entities is a critical step in drug development.

While specific IC₅₀ values for 1-benzoylpiperidin-3-one derivatives were not identified in the reviewed literature, general structure-activity relationships suggest that the acylation of the piperidine (B6355638) nitrogen, as in the 1-benzoylpiperidine scaffold, may reduce hERG binding activity compared to analogous alkylated structures like 1-benzylpiperidine. This is a crucial consideration for the safety profile of this class of compounds.

P2X3 receptors are ATP-gated ion channels predominantly expressed on primary afferent neurons and are a therapeutic target for neuropathic pain and chronic cough. A library screening identified a benzimidazole-4,7-dione analogue containing a piperidine moiety as a novel P2X3 receptor antagonist with an IC₅₀ value of 1030 nM. Structure-activity relationship (SAR) studies led to the development of more potent derivatives. Specifically, a derivative incorporating a 1-(3,4-difluorobenzoyl)piperidine group, 6-chloro-5-((1-(3,4-difluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione, was identified as a promising P2X3 antagonist with an IC₅₀ of 375 nM.

Mechanisms of Action at the Molecular and Cellular Level

Understanding how these derivatives function requires investigation into their effects on intracellular signaling cascades downstream of their primary targets.

The functional consequences of receptor binding by 1-benzoylpiperidine derivatives are complex and can be pathway-dependent, a phenomenon known as biased agonism. A study of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives targeting the 5-HT1A receptor provides a clear example of this. These compounds were evaluated across four distinct functional assays, revealing highly differential signaling profiles.

Compound 44 was identified as a biased agonist with a preference for activating the ERK1/2 phosphorylation pathway.

Compound 56 exhibited a unique profile, preferentially and potently activating β-arrestin recruitment .

These findings demonstrate that derivatives of the 1-benzoylpiperidine scaffold can be designed to selectively engage specific intracellular pathways. This biased signaling was also observed in functional assays measuring cAMP inhibition and calcium mobilization , further highlighting the nuanced mechanisms of action within this compound class. This ability to fine-tune downstream signaling offers the potential to develop therapeutics with more precise effects and potentially fewer side effects.

| Compound | Preferential Signaling Pathway | Other Pathways Assessed | Reference |

|---|---|---|---|

| Compound 44 | ERK1/2 Phosphorylation | cAMP inhibition, Ca2+ mobilization, β-arrestin recruitment | |

| Compound 56 | β-Arrestin Recruitment | cAMP inhibition, Ca2+ mobilization, ERK1/2 phosphorylation |

Cellular Proliferation and Apoptosis Pathways

Derivatives of core heterocyclic structures, including those related to this compound, have been investigated for their effects on cell cycle progression and programmed cell death (apoptosis). Research into various synthetic derivatives has shown that these compounds can influence the growth and survival of cancer cells by modulating key regulatory proteins.

For instance, studies on certain pyrrole (B145914) derivatives revealed that potent compounds could arrest the cell cycle at the S phase, a critical stage for DNA replication, thereby inhibiting cellular proliferation. nih.gov This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis was confirmed through methods like fluorescence imaging with Hoechst 33342, Annexin-V-FITC, and Propidium Iodide (PI) triple staining. ejmo.org

Furthermore, the molecular mechanisms underlying these effects have been linked to the regulation of apoptotic signaling pathways. The flavonoid chrysin, for example, is known to exert its effects by influencing proteins central to apoptosis, such as increasing the expression of the anti-apoptotic protein Bcl-2 while reducing the pro-apoptotic protein Bax and the executioner enzyme caspase-3. mdpi.com This modulation of apoptotic pathways highlights a potential mechanism by which related compounds could exert anti-proliferative effects. Chalcone (B49325) derivatives have also been noted to induce apoptosis, indicating that the α,β-unsaturated carbonyl group within their structure is significant for this activity. ejmo.org

Therapeutic Area Exploration

The therapeutic potential of this compound derivatives and related compounds has been explored in several distinct medical fields.

In the field of neuroscience, derivatives of the 1-benzoylpiperidine scaffold have shown promise as potential antidepressants. A series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were synthesized and evaluated for their ability to inhibit serotonin reuptake and bind to the 5-HT1A receptor, two key targets for antidepressant medications. nih.gov

One compound, designated 12a, demonstrated particularly strong activity with potent serotonin reuptake inhibition and high affinity for the 5-HT1A receptor. nih.gov In vivo studies using mouse models, such as the forced swimming test (FST) and tail suspension test (TST), further supported the potential antidepressant-like effects of this compound. nih.gov The anxiolytic and antidepressant effects of related heterocyclic compounds are often associated with their ability to modulate neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. mdpi.com

Table 1: In Vitro Activity of Compound 12a

| Target | Measurement | Value |

|---|---|---|

| Serotonin Reuptake | IC₅₀ | 8.2 nM |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

The potential of this compound analogues and related heterocyclic structures as anticancer agents is an active area of research. Studies have demonstrated that various derivatives exhibit cytotoxic activity against a range of human cancer cell lines.

For example, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were evaluated for their anti-cancer activity. nih.gov The results indicated that certain compounds were highly potent against multiple cancer cell lines, including those from colon cancer (HCT-116), liver cancer (HepG2), prostate cancer (DU145), and lung cancer (A549). nih.gov Similarly, newly synthesized chalcone derivatives have shown significant cytotoxic effects against human lung (A549, H1299) and colon (HCT116, HT29) cancer cells. ejmo.org The anti-proliferative efficiency of some compounds has been linked to their ability to inhibit systems like the thioredoxin (Trx) system, which is often over-expressed in cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Pyrrole and Chalcone Derivatives (IC₅₀ values in µM)

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |

|---|---|---|

| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 |

| cpd 21 | DU145 (Prostate) | 0.5 - 0.9 |

| cpd 21 | CT-26 (Colon) | 0.5 - 0.9 |

| cpd 15 | A549 (Lung) | 3.6 |

| Chalcone Derivative | HCT116 (Colon) | 0.59 |

IC₅₀: Half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Derivatives containing piperidine and other heterocyclic rings have been investigated for their potential to alleviate pain (anti-nociceptive activity) and inflammation.

The compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) was shown to significantly decrease carrageenan-induced paw edema in rats, a common model for acute inflammation. researchgate.net Its anti-inflammatory effect was dose-dependent, with a 200mg/kg dose showing efficacy comparable to the standard anti-inflammatory drug indomethacin. researchgate.net In models of chronic inflammation, this compound also demonstrated antiproliferative effects. researchgate.net

Other research on novel benzoxazole (B165842) derivatives showed promising anti-nociceptive and anti-inflammatory effects. nih.gov The anti-nociceptive activity was evaluated by measuring a reduction in the number of abdominal writhes induced by acetic acid in mice. nih.gov Similarly, piperazine (B1678402) derivatives have been found to reduce licking time in both the neurogenic and inflammatory phases of the formalin test, suggesting both central and peripheral analgesic mechanisms. nih.gov The anti-inflammatory and anti-nociceptive effects of these types of compounds are often mediated through pathways involving cyclooxygenase (COX) enzymes and the serotonergic system. nih.govmdpi.com

Table 3: Anti-inflammatory Effect of Compound C1 on Carrageenan-Induced Paw Edema

| Treatment | Dose | Edema Inhibition (%) |

|---|---|---|

| C1 | 50 mg/kg | 61.98% |

| C1 | 100 mg/kg | 80.84% |

| C1 | 200 mg/kg | 90.32% |

Table of Mentioned Compounds

| Compound Name/Designation |

|---|

| This compound |

| 1-(1-benzoylpiperidin-4-yl) methanamine derivatives |

| Compound 12a |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) |

| Indomethacin |

| 1,3-Benzodioxole Derivatives |

| Benzoxazole derivatives |

| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives |

| cpd 15 |

| cpd 21 |

| Piperazine derivative LQFM-008 |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one (Chalcone derivative) |

| N-acylhydrazone derivative JR19 |

| 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone |

| Chrysin (5,7-dihydroxyflavone) |

| Bcl-2 |

| Bax |

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Insights

Elucidation of Conformational Preferences and Dynamics (e.g., using advanced NMR techniques)

The conformational landscape of 1-Benzoylpiperidin-3-one is primarily dictated by two key structural features: the piperidin-3-one (B1582230) ring and the rotatable N-benzoyl group. Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in characterizing the dynamic equilibria of this molecule in solution.

The piperidinone ring is expected to exist predominantly in a chair conformation to minimize steric strain, though other forms like boat or twist-boat conformations could be present in equilibrium. Variable-temperature (VT) NMR spectroscopy would be instrumental in studying the kinetics of ring inversion. By monitoring changes in the chemical shifts and coupling constants of the ring protons at different temperatures, the energy barrier for the chair-to-chair interconversion could be determined.

Furthermore, rotation around the amide C-N bond of the benzoyl group is restricted due to its partial double-bond character. This can lead to the existence of two distinct planar rotamers (E/Z isomers). Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would allow for the identification of through-space correlations between the protons of the benzoyl group and the piperidine (B6355638) ring, confirming the preferred rotational conformation and quantifying the populations of different conformers. The observation of distinct sets of signals for different rotamers at low temperatures, which coalesce at higher temperatures, would enable the calculation of the rotational energy barrier.

Table 1: Advanced NMR Techniques for Conformational Analysis of this compound

| NMR Technique | Information Yielded | Expected Application to this compound |

|---|---|---|

| Variable-Temperature (VT) NMR | Provides data on dynamic processes and energy barriers. | Determination of the energy barrier for piperidinone ring inversion and amide bond rotation. |

| 2D NOESY/ROESY | Identifies protons that are close in space, revealing conformational preferences. | Elucidation of the preferred orientation of the benzoyl group relative to the piperidine ring. |

| 13C NMR Spectroscopy | Provides information on the carbon framework and electronic environment. | Distinguishing between the ketone (C3) and amide carbonyl carbons; sensitive to conformational changes. |

X-ray Crystallography for Detailed Molecular and Supramolecular Architecture

Although a specific crystal structure for this compound is not available in the reviewed literature, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's preferred solid-state conformation.

The analysis would likely confirm a distorted chair conformation for the piperidinone ring and reveal the specific rotational angle of the benzoyl group. Such data is crucial for validating computational models and understanding the fundamental steric and electronic properties that influence its crystal packing.

In the solid state, the supramolecular architecture of this compound would be governed by a network of weak intermolecular interactions. Lacking traditional hydrogen bond donors (like N-H or O-H), the crystal packing would be primarily stabilized by weak C-H···O hydrogen bonds. libretexts.orgyoutube.com In these interactions, activated C-H groups on the piperidine ring and the phenyl ring would act as donors, while the oxygen atoms of the ketone and amide carbonyls would serve as acceptors. libretexts.orgkhanacademy.orgharvard.edu

Table 2: Predicted Intermolecular Interactions and Their Analysis in Crystalline this compound

| Interaction Type | Description | Analytical Tool | Expected Contribution |

|---|---|---|---|

| C-H···O Hydrogen Bonds | Weak electrostatic attraction between a carbon-bound hydrogen and a carbonyl oxygen. | X-ray Crystallography | Key directional forces determining the primary packing motifs. |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | X-ray Crystallography | Possible, but likely a minor contributor depending on steric hindrance from the piperidine ring. |

| van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | Hirshfeld Surface Analysis | Significant contribution, particularly from H···H contacts, forming the bulk of the crystal volume. |

Spectroscopic Probing of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is critical for understanding the mechanisms of chemical transformations involving this compound. While direct spectroscopic observation of these transient species is challenging due to their short lifetimes, techniques like stopped-flow spectroscopy combined with UV-Vis or infrared detection could be employed. nih.govresearchgate.net For instance, in a reaction involving nucleophilic attack at the C3-ketone, in-situ monitoring could potentially identify the formation of a tetrahedral intermediate. Low-temperature NMR spectroscopy has also proven effective in characterizing reactive intermediates in certain reaction pathways by slowing down the reaction rates sufficiently to allow for data acquisition. nih.gov

Vibrational Spectroscopy for Functional Group Characterization and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups within a molecule. For this compound, the most prominent features in its vibrational spectra would be the stretching vibrations of its two carbonyl groups.

Amide C=O Stretch: The N-benzoyl group is expected to exhibit a strong absorption band in the FT-IR spectrum, typically in the range of 1630-1680 cm⁻¹. Its exact position is sensitive to the electronic environment and potential intermolecular interactions.

Ketone C=O Stretch: The piperidin-3-one carbonyl group will show a distinct, strong absorption band at a higher frequency than the amide, generally in the 1710-1730 cm⁻¹ region. The separation between these two carbonyl bands provides valuable structural information.

Other characteristic vibrations include the C-H stretching of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C-N stretching, and various bending and rocking modes of the piperidine ring. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium-Strong |

| Ketone C=O | Stretching | 1710 - 1730 | Strong |

| Amide C=O | Stretching | 1630 - 1680 | Very Strong |

| Aromatic C=C | Stretching | 1580 - 1600 | Medium |

| Amide C-N | Stretching | 1250 - 1350 | Medium |

Conclusion and Future Research Directions

Unaddressed Research Questions and Challenges

The current body of scientific literature leaves several fundamental questions about 1-Benzoylpiperidin-3-one unanswered. Key among these are:

Synthetic Methodologies: Efficient and scalable synthesis routes specifically for this compound have not been well-documented.

Physicochemical Properties: Detailed characterization of its spectral data (NMR, IR, Mass Spectrometry) and crystallographic structure is largely unavailable.

Reactivity and Chemical Behavior: Its reactivity profile, including its stability and potential for derivatization at the ketone and other positions, has not been systematically investigated.

Biological Activity: There is a lack of screening data to determine its potential pharmacological or biological effects.

The primary challenge appears to be a lack of specific research interest in this particular molecule, with researchers perhaps favoring more complex or substituted analogues in their investigations.

Emerging Methodologies and Technologies for Future Studies

Future research on this compound could greatly benefit from the application of modern chemical and biological techniques.

| Methodology/Technology | Potential Application for this compound Research |

| High-Throughput Synthesis | Rapid generation of a library of this compound derivatives for structure-activity relationship (SAR) studies. |

| Computational Chemistry | In-silico modeling to predict physicochemical properties, reactivity, and potential biological targets, guiding experimental work. |

| Advanced Spectroscopy | Comprehensive characterization using 2D-NMR and other advanced techniques to elucidate its precise structure and conformation. |

| High-Content Screening | Unbiased screening against a wide range of biological targets to identify potential therapeutic applications. |

These modern approaches could efficiently bridge the existing knowledge gap surrounding this compound.

Potential for Novel Therapeutic and Synthetic Applications

Given the established importance of the benzoylpiperidine scaffold in drug discovery, this compound holds potential as a valuable building block for the synthesis of new chemical entities. The ketone functionality at the 3-position of the piperidine (B6355638) ring offers a versatile handle for further chemical modifications, allowing for the creation of diverse molecular architectures.

The exploration of its derivatives could lead to the discovery of novel therapeutic agents, particularly in areas where other benzoylpiperidine compounds have shown promise, such as in the development of treatments for neuropsychiatric and neurodegenerative disorders. Further investigation is warranted to unlock the synthetic and therapeutic potential of this understudied chemical compound.

Q & A

Q. How can researchers optimize the synthetic route for 1-Benzoylpiperidin-3-one to improve yield and purity?

Methodological Answer: To optimize synthesis, systematically vary reaction parameters (e.g., catalysts, solvents, temperature) and monitor outcomes via analytical techniques like HPLC or GC-MS. Use computational tools (e.g., REAXYS, PISTACHIO) to predict feasible pathways and identify potential bottlenecks . For example:

- Compare yields under different conditions (e.g., solvent polarity, reaction time).

- Tabulate results to identify optimal parameters (e.g., a table comparing catalysts like Pd/C vs. PtO₂).

- Validate purity via NMR and mass spectrometry to ensure minimal byproducts.

Q. What safety protocols are critical when handling this compound and related piperidine derivatives in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Waste Disposal: Follow institutional guidelines for hazardous organic waste.

Q. What spectroscopic techniques are most effective for confirming the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze ¹H/¹³C NMR spectra to confirm benzoyl and piperidinone moieties (e.g., carbonyl peak at ~200 ppm in ¹³C NMR) .

- Mass Spectrometry (MS): Compare observed molecular ion ([M+H]⁺) with theoretical mass.

- X-ray Crystallography: Resolve crystal structure for unambiguous confirmation if crystalline .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking: Use tools like AutoDock to predict binding affinity to target proteins (e.g., enzymes in neurological disorders).

- QSAR Analysis: Correlate substituent modifications (e.g., methyl vs. bromo groups) with bioactivity trends .

- Database Mining: Leverage REAXYS and PubChem to identify structurally similar compounds with known activity .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectral results or bioactivity assays)?

Methodological Answer:

Q. What strategies are effective for designing and synthesizing novel this compound derivatives with tailored physicochemical properties?

Methodological Answer:

- Substituent Modification: Introduce electron-withdrawing/donating groups to alter solubility or stability (e.g., halogenation for increased lipophilicity) .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to prevent unwanted reactions during multi-step syntheses .

- Parallel Synthesis: Screen multiple derivatives simultaneously using combinatorial chemistry approaches.

Q. How can researchers ensure reproducibility of experimental protocols for this compound synthesis across labs?

Methodological Answer:

Q. What ethical and regulatory considerations apply when sharing research data on this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.